Predicted Physicochemical Profile: Computed LogP and TPSA Values for N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine
Based on in silico predictions, N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine exhibits physicochemical properties that can be benchmarked against drug-likeness rules. Its computed LogP value is 2.2875 and its topological polar surface area (TPSA) is 16.38 Ų . These values indicate moderate lipophilicity and low polarity, which are key determinants of membrane permeability and oral bioavailability.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.2875 |
| Comparator Or Baseline | Oral drug-like space (LogP ≤ 5 per Lipinski's Rule of 5) |
| Quantified Difference | Complies with drug-likeness guideline |
| Conditions | In silico computational prediction (software unspecified) as reported by supplier |
Why This Matters
These predicted properties provide a baseline for assessing the compound's potential for oral bioavailability and membrane permeability in the early stages of drug discovery, distinguishing it as a lead-like scaffold within the broader chemical space.
